molecular formula C18H22ClN3O3S B1674763 Lergotrile mesylate CAS No. 51473-23-5

Lergotrile mesylate

Cat. No.: B1674763
CAS No.: 51473-23-5
M. Wt: 395.9 g/mol
InChI Key: WXHDJVDIJQDJMK-AYJWUPBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of lergotrile mesylate involves several steps, starting from ergot alkaloids. The key steps include:

Chemical Reactions Analysis

Lergotrile mesylate undergoes various chemical reactions, including:

Scientific Research Applications

Lergotrile mesylate has been extensively studied for its applications in various fields:

Mechanism of Action

Lergotrile mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors, mimicking the action of dopamine and leading to various physiological effects. The compound’s ability to lower prolactin levels is due to its inhibition of prolactin secretion from the pituitary gland . Additionally, it affects blood pressure by modulating vascular tone through dopamine receptor activation .

Properties

CAS No.

51473-23-5

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid

InChI

InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1

InChI Key

WXHDJVDIJQDJMK-AYJWUPBJSA-N

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Canonical SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Appearance

Solid powder

Key on ui other cas no.

51473-23-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lergotrile mesylate;  LY 83636;  LY-83636;  LY83636;  83636; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lergotrile mesylate
Reactant of Route 2
Reactant of Route 2
Lergotrile mesylate
Reactant of Route 3
Lergotrile mesylate
Reactant of Route 4
Lergotrile mesylate
Reactant of Route 5
Lergotrile mesylate
Reactant of Route 6
Lergotrile mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.